molecular formula C11H15N3O4S B1364017 1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine CAS No. 63178-61-0

1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine

Cat. No. B1364017
CAS RN: 63178-61-0
M. Wt: 285.32 g/mol
InChI Key: VIIQBVNBFQUOTO-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine, also known as MNPP, is a chemical compound that belongs to the class of piperazines. It is a yellow crystalline powder with a molecular weight of 311.36 g/mol. MNPP has been studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

Synthesis and Antibacterial Activities

  • Antibacterial Applications: 1-Substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, including 1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, have demonstrated notable antibacterial activities. Specifically, certain derivatives like 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine and 1-methyl-4-[5-(4-propinyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine showed enhanced antibacterial properties (Wu Qi, 2014).

Supramolecular Framework Analysis

  • Crystallographic Study: The molecule 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate crystallized in the monoclinic crystal system, with its molecular and crystal structure stabilized by hydrogen bond interactions. This study contributes to the understanding of molecular interactions and structural stability in related compounds (M. Prabhuswamy et al., 2017).

Anticancer Activity

  • Potential Anticancer Agents: Polyfunctional substituted 1,3-thiazoles, particularly those with a piperazine substituent, have shown significant anticancer activity. The effectiveness of these compounds was observed in various cancer cell lines, indicating the potential of piperazine derivatives in cancer treatment (Kostyantyn Turov, 2020).

Enzymatic Metabolism Study

  • Drug Metabolism Research: The metabolism of Lu AA21004, a novel antidepressant, was extensively studied, revealing that its metabolites include a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol. This research is crucial for understanding the pharmacokinetics of such drugs (Mette G. Hvenegaard et al., 2012).

Anti-Inflammatory and Anti-TMV Agents

  • Anti-Inflammatory and Antiviral Properties: New derivatives of piperazine, like 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, exhibited significant anti-inflammatory activity. Additionally, some urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral activities against Tobacco mosaic virus and potent antimicrobial activity (Khaled R. A. Abdellatif et al., 2014; R. C. Krishna Reddy et al., 2013).

Antibacterial and Biofilm Inhibitors

  • Novel Antibacterial Agents: Certain piperazine derivatives, such as 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have shown substantial antibacterial efficacy, including against MRSA and VRE bacterial strains. These compounds also demonstrated excellent biofilm inhibition activities, indicating their potential as novel antibacterial agents (Ahmed E. M. Mekky et al., 2020).

properties

IUPAC Name

1-methylsulfonyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-19(17,18)13-8-6-12(7-9-13)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIQBVNBFQUOTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385418
Record name ST088463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-4-(4-nitrophenyl)piperazine

CAS RN

63178-61-0
Record name ST088463
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-(4-Nitrophenyl)piperazine (2.79 g, 13.5 mmol) was dissolved in dichloromethane (100 ml). Triethylamine (2.25 ml, 16.2 mmol) was added and the reaction was cooled to 0° C. Methanesulfonyl chloride (1.15 ml, 14.9 mmol) was added dropwise and the reaction was stirred at 0° C. for 1 h. Saturated sodium bicarbonate was added and the reaction was extracted (×3) with dichloromethane, dried (MgSO4), filtered and concentrated in vacuo to give 4-(4-nitrophenyl)-1-methylsulfonylpiperazine as a yellow solid (3.83 g, quantitative yield). GC/MS (EI, M+) m/z=285.
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Quantity
1.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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